Dimethyl vinyl phosphate
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Overview
Description
It is a colorless liquid with a density of 1.146 g/mL at 20°C and a boiling point of 197-202°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl vinyl phosphate can be synthesized through several methods. One common method involves the reaction of vinyl bromide with dimethyl phosphite in the presence of a palladium catalyst. This reaction typically occurs under microwave irradiation, which significantly reduces the reaction time . Another method involves the transesterification of diethyl phosphite with a diol, followed by a palladium-catalyzed coupling with vinyl bromide .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of ethylene with dimethyl phosphite. This reaction requires an inert atmosphere and is typically carried out in solvents such as benzene or ethyl acetate. Titanium pentachloride is commonly used as a catalyst in this process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl vinyl phosphate undergoes various chemical reactions, including:
Michael Addition: This reaction involves the addition of nucleophiles to the vinyl group, resulting in the formation of alkyl phosphonates.
Cross Metathesis: This reaction involves the exchange of alkylidene groups between alkenes, producing valuable organic salts.
Hydrolysis: this compound can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions:
Michael Addition: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in the presence of a base.
Cross Metathesis: Catalysts such as Grubbs’ catalyst are commonly used. The reaction is usually performed under an inert atmosphere.
Hydrolysis: Strong acids or bases are used to catalyze the hydrolysis reaction.
Major Products Formed:
Michael Addition: Alkyl phosphonates
Cross Metathesis: Organic salts
Hydrolysis: Phosphonic acids
Scientific Research Applications
Dimethyl vinyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl vinyl phosphate involves its ability to undergo various chemical reactions, such as Michael addition and cross metathesis. These reactions allow it to form stable bonds with other molecules, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Dimethyl vinyl phosphate can be compared with other similar compounds, such as:
Diethyl vinylphosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Vinylphosphonic acid: Lacks the methyl groups and has a higher acidity.
Dimethyl phosphate: Lacks the vinyl group and is used as a reagent in various chemical reactions.
Uniqueness: this compound is unique due to its combination of a vinyl group and phosphonate ester, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in both academic and industrial research.
Properties
IUPAC Name |
ethenyl dimethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O4P/c1-4-8-9(5,6-2)7-3/h4H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBLJWDJXBQLEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336473 |
Source
|
Record name | Dimethyl vinyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10429-10-4 |
Source
|
Record name | Dimethyl vinyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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